molecular formula C10H16N2O7 B12666276 Einecs 285-872-2 CAS No. 85153-87-3

Einecs 285-872-2

Cat. No.: B12666276
CAS No.: 85153-87-3
M. Wt: 276.24 g/mol
InChI Key: PVBDIBIXFBNAET-DFWYDOINSA-N
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Description

Einecs 285-872-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

Einecs 285-872-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives and by-products that can be further utilized in different applications .

Scientific Research Applications

Einecs 285-872-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology and medicine, it may be utilized in the development of pharmaceuticals and other therapeutic agents. Industrial applications include its use in the production of materials and chemicals that are essential for various manufacturing processes .

Comparison with Similar Compounds

Einecs 285-872-2 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. Some similar compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide . The uniqueness of this compound lies in its specific chemical structure and the particular applications it is used for.

Properties

CAS No.

85153-87-3

Molecular Formula

C10H16N2O7

Molecular Weight

276.24 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t3-;/m0./s1

InChI Key

PVBDIBIXFBNAET-DFWYDOINSA-N

Isomeric SMILES

C1CC(=O)NC1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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